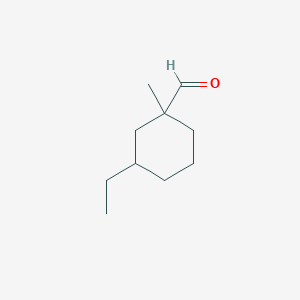
3-Ethyl-1-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an ethyl group, a methyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The reaction typically involves the following steps:
Alkylation: Cyclohexanone is treated with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups.
Oxidation: The resulting 3-Ethyl-1-methylcyclohexane is then oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation and oxidation reactions under controlled conditions.
化学反応の分析
Types of Reactions
3-Ethyl-1-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3)
Major Products Formed
Oxidation: 3-Ethyl-1-methylcyclohexane-1-carboxylic acid
Reduction: 3-Ethyl-1-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
3-Ethyl-1-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Ethyl-1-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
- 3-Methylcyclohexane-1-carbaldehyde
- 1-Ethyl-3-methylcyclohexane
- Cyclohexane-1-carbaldehyde
Uniqueness
3-Ethyl-1-methylcyclohexane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde functional group makes it a versatile compound for various applications.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
3-ethyl-1-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-9-5-4-6-10(2,7-9)8-11/h8-9H,3-7H2,1-2H3 |
InChIキー |
YVHBMCOWNQQBJP-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(C1)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


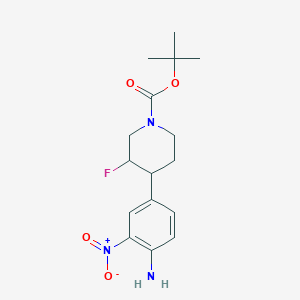

![3-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B13312744.png)

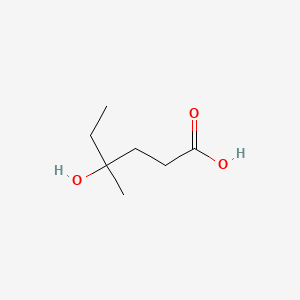
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid](/img/structure/B13312759.png)
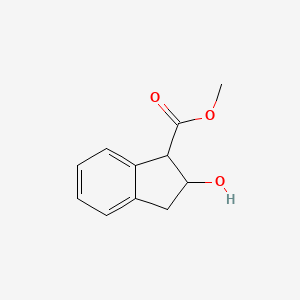
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
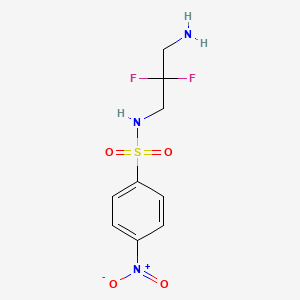

![(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)

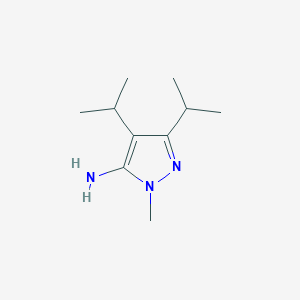
![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
